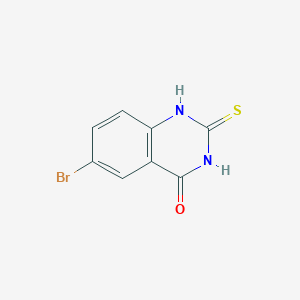

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLUVUSKGFGJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357042 | |

| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49681-96-1 | |

| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS: 49681-96-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinazolinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This guide focuses on a specific, yet highly promising derivative: 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . The strategic placement of a bromine atom at the 6-position and a thioxo group at the 2-position imparts unique physicochemical properties that translate into a compelling pharmacological profile. This document serves as a comprehensive technical resource, delving into the synthesis, characterization, and multifaceted biological activities of this compound, with the aim of empowering researchers to unlock its full therapeutic potential.

Core Chemical Identity and Physicochemical Landscape

This compound is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂OS and a molecular weight of 257.11 g/mol .[1][2] The presence of the bromine atom, a halogen, significantly influences the molecule's electronic distribution and lipophilicity, which are critical determinants of its biological activity and pharmacokinetic properties. The thioxo group, in place of a more common oxo group at the 2-position, introduces a unique reactive center and alters the hydrogen bonding capabilities of the molecule.

| Property | Value | Source |

| CAS Number | 49681-96-1 | [1][2] |

| Molecular Formula | C₈H₅BrN₂OS | [1][2] |

| Molecular Weight | 257.11 | [1][2] |

| Synonyms | 6-bromo-2-mercaptoquinazolin-4-ol | [1] |

| SMILES | O=C1NC(NC2=C1C=C(Br)C=C2)=S | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most effectively achieved through the cyclocondensation of 5-bromoanthranilic acid with a thiocyanate salt, typically ammonium thiocyanate. This method provides a direct and efficient route to the desired quinazolinone core.

Underlying Synthetic Rationale

The reaction proceeds through a multi-step, one-pot mechanism. Initially, the amino group of 5-bromoanthranilic acid attacks the electrophilic carbon of the thiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the thiourea moiety onto the carboxylic acid group, leads to the formation of the six-membered dihydroquinazolinone ring. The acidic workup facilitates the final ring closure and precipitation of the product.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromoanthranilic acid

-

Ammonium thiocyanate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water (distilled)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (1 equivalent) in ethanol.

-

Addition of Reagent: To this solution, add ammonium thiocyanate (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial reaction is complete, slowly add concentrated hydrochloric acid to the cooled reaction mixture.

-

Precipitation and Isolation: The product will precipitate out of the solution upon acidification. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the bromine and the fused ring system. The protons on the nitrogen atoms will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon (C4) will resonate at a downfield chemical shift (typically around 160-170 ppm), while the thioxo carbon (C2) will also be significantly deshielded (around 175-185 ppm). The aromatic carbons will appear in the 110-150 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and the C=S stretching of the thioxo group (around 1200-1250 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.11 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

The Biological Arena: A Compound of Diverse Talents

The this compound scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a lead compound for the development of novel therapeutics in several key areas.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the 6-bromo-quinazoline core have shown significant cytotoxic activity against various cancer cell lines.[3] The presence of the bromine atom is often associated with enhanced anticancer potency.[4]

Mechanism of Action: The anticancer effects of quinazolinone derivatives are often multifactorial. For this compound and its analogues, the proposed mechanisms include:

-

Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of key apoptotic regulators like Bax and Bcl-2, and activating caspase cascades.[5]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5]

-

Inhibition of Key Enzymes: The quinazolinone scaffold is known to inhibit various kinases involved in cancer cell signaling.

Caption: Proposed anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anticonvulsant Potential: Modulating Neuronal Excitability

The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant activity. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for evaluating potential antiepileptic drugs.[1] The MES test is indicative of activity against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Placement: At the time of peak effect of the drug, place corneal electrodes on the eyes of the restrained animal.

-

Stimulation: Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[6]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.[6]

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection.[6]

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

Animal Preparation: Administer the test compound to mice or rats at various doses.

-

PTZ Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[7]

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).[7]

-

Endpoint: The absence of clonic seizures for a defined period is considered protection.[7]

Enzyme Inhibition: A Targeted Approach

Myeloperoxidase (MPO) Inhibition: Thioxo-dihydroquinazolin-one derivatives have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[8] MPO catalyzes the formation of hypochlorous acid, a potent oxidizing agent that can cause tissue damage.

Mechanism of MPO Inhibition: These compounds act as competitive inhibitors with respect to the Amplex Red substrate and do not lead to the accumulation of MPO Compound II.[8] This suggests that they interfere with the binding of substrates to the active site of the enzyme.

Caption: Mechanism of Myeloperoxidase (MPO) inhibition.

Experimental Protocol: Myeloperoxidase Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer, a solution of MPO, a solution of the substrate (e.g., Amplex Red), and a solution of hydrogen peroxide (H₂O₂).

-

Assay Setup: In a 96-well plate, add the reaction buffer, the MPO solution, and different concentrations of the test compound.

-

Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate and H₂O₂.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Future Directions and Therapeutic Promise

This compound represents a versatile and promising scaffold for drug discovery. Its demonstrated activities against cancer, seizures, and inflammation-related enzymes highlight its potential for development into novel therapeutics. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazolinone core to optimize potency and selectivity for specific biological targets.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways responsible for its diverse biological effects.

-

Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, and assessment of its therapeutic efficacy in relevant animal models.

The comprehensive technical information provided in this guide is intended to serve as a valuable resource for the scientific community, fostering further investigation and ultimately accelerating the translation of this promising compound from the laboratory to the clinic.

References

-

Al-Salem, H. S., et al. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Molecules, 26(21), 6485. [Link]

-

Kettle, A. J., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(10), 1047–1052. [Link]

-

Ghorab, M. M., et al. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 12(1), 11293. [Link]

-

Abbas, S. Y., & El-Bayouki, K. A. (2018). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate–anthranilic acid reaction. Journal of Sulfur Chemistry, 39(5), 526-537. [Link]

-

Löscher, W. (2017). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 50, 9-22. [Link]

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.

- Goodman, L. S., & Gilman, A. (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill.

-

McCluskey, A., et al. (2013). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 4(6), 963-971. [Link]

-

Luszczki, J. J. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods in Molecular Biology, 548, 13-21. [Link]

-

Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

- White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 23(S2), S3-S11.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840856, this compound. Retrieved from [Link]

-

PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]

- Furtmüller, P. G., et al. (2006). The reaction mechanism of myeloperoxidase. IUBMB life, 58(9), 521-529.

- Luszczki, J. J., & Czuczwar, S. J. (2005). Preclinical and clinical pharmacology of the new antiepileptic drugs. Pharmacological reports, 57(2), 154.

-

National Institute of Neurological Disorders and Stroke. (n.d.). Anticonvulsant Screening Program. Retrieved from [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

-

Transpharmation. (n.d.). Epilepsy. Retrieved from [Link]

- Al-Omary, F. A., et al. (2018). Synthesis and Evaluation of New Brominated Azaflavones and Azaflavanone Derivatives as Cytotoxic agents against Breast Cancer Cell Line (MCF-7). Molecules, 23(11), 2883.

- Rogawski, M. A. (2013). A new look at an old drug: repurposing of pentylenetetrazol for the treatment of cognitive impairment. Epilepsy & behavior, 26(2), 143-147.

- White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44, 2-11.

- Czuczwar, S. J., & Luszczki, J. J. (2002). The search for new antiepileptic drugs.

- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews Drug discovery, 9(1), 68-82.

- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678.

- Porter, R. J., & Meldrum, B. S. (2002). Antiseizure drugs. Basic & clinical pharmacology, 8, 393-416.

Sources

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Bromo-2-mercaptoquinazolin-4-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This class of nitrogen-containing heterocycles has garnered significant attention due to its presence in various FDA-approved drugs and clinical candidates. The versatility of the quinazolinone ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. Derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3]

This guide focuses on a specific, synthetically accessible derivative: 6-bromo-2-mercaptoquinazolin-4-ol (and its tautomeric form, 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one). The introduction of a bromine atom at the 6-position and a mercapto/thioxo group at the 2-position provides key reactive handles for further chemical modification, making it a valuable building block in the synthesis of more complex molecules for drug discovery programs. This document serves as a comprehensive technical resource, detailing its physicochemical properties, a validated synthesis pathway, and a discussion of its potential applications based on the known bioactivities of related structures.

Physicochemical Properties

The fundamental physicochemical properties of 6-bromo-2-mercaptoquinazolin-4-ol are summarized below. It is important to note that this compound exists in a tautomeric equilibrium between the thiol-enol form (6-bromo-2-mercaptoquinazolin-4-ol) and the more stable thione-amide form (this compound). The properties listed generally refer to the compound as a whole, with the thione-amide tautomer typically predominating in the solid state.

| Property | Value | Source |

| CAS Number | 49681-96-1 | [4] |

| Molecular Formula | C₈H₅BrN₂OS | [4] |

| Molecular Weight | 257.11 g/mol | [4] |

| Appearance | White to off-white or pale yellow solid (Predicted) | N/A |

| Melting Point | >300 °C (Decomposes) (Predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and aqueous base. | N/A |

| Topological Polar Surface Area (TPSA) | 48.65 Ų | [4] |

| logP (Predicted) | 2.34819 | [4] |

Tautomerism: A Critical Consideration

The functionality of this molecule is defined by its tautomeric nature. The equilibrium between the thiol and thione forms is a key aspect influencing its reactivity and potential biological interactions.

Caption: Tautomeric equilibrium between the thiol and thione forms.

The thione-amide tautomer is generally considered the more stable form, particularly in the solid state, due to the greater strength of the C=O and C=S double bonds compared to the C=N and C-O/C-S single bonds. However, in solution, the thiol tautomer is present and is crucial for reactivity, particularly for S-alkylation reactions to introduce further diversity.

Synthesis and Mechanistic Insights

The synthesis of 6-bromo-2-mercaptoquinazolin-4-ol is a two-step process starting from commercially available anthranilic acid. The chosen pathway provides a reliable and scalable method for producing the key precursor, 5-bromoanthranilic acid, followed by a cyclization reaction to form the target quinazolinone ring system.

Caption: Two-step synthesis workflow for the target compound.

Part 1: Synthesis of 5-Bromoanthranilic Acid

The initial step involves the regioselective electrophilic bromination of anthranilic acid. The activating and ortho-, para-directing amino group directs the incoming electrophile primarily to the para position (position 5), yielding the desired intermediate with high selectivity.

Protocol:

-

Dissolution: Dissolve anthranilic acid (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile.

-

Addition: Add the NBS solution dropwise to the stirred solution of anthranilic acid at room temperature over a period of 30 minutes.

-

Reaction: Stir the resulting mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[5]

-

Isolation: Upon completion, the precipitated product is isolated by vacuum filtration.

-

Purification: Wash the collected solid with cold acetonitrile and dry under vacuum to afford 5-bromoanthranilic acid as a solid, which is typically used in the next step without further purification.[5]

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and safe source of electrophilic bromine (Br⁺). It is preferred over liquid bromine for its ease of handling and for minimizing the formation of polybrominated byproducts.

-

Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting materials and facilitates the reaction without participating in it.

-

Room Temperature Reaction: The reaction is sufficiently fast at room temperature, avoiding the need for heating which could lead to undesired side reactions.

Part 2: Synthesis of this compound

This step involves a cyclocondensation reaction. The amino group of 5-bromoanthranilic acid first reacts with ammonium thiocyanate to form an intermediate thiourea derivative. This is followed by an intramolecular cyclization, where the carboxyl group is attacked by the nitrogen of the thiourea, leading to the formation of the quinazolinone ring after dehydration.

Protocol:

-

Reaction Setup: To a solution of 5-bromoanthranilic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add ammonium thiocyanate (1.2-1.5 equivalents).[6]

-

Acidification & Reflux: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.

-

Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove unreacted starting materials and salts.

-

Drying: Dry the purified solid under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Ammonium Thiocyanate: This reagent serves as the source for the C2 and N3 atoms and the sulfur atom of the final ring structure.

-

Acid Catalyst & Heat: The reaction requires an acid catalyst and elevated temperatures to promote both the initial formation of the thiourea intermediate and the subsequent intramolecular cyclization and dehydration steps.

Spectroscopic and Structural Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

Aromatic Protons (7.0-8.0 ppm): The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring.

-

A doublet for the proton at C5 (ortho to the carbonyl group).

-

A doublet of doublets for the proton at C7 (ortho and meta to bromine and the amide nitrogen).

-

A doublet for the proton at C8 (meta to the carbonyl group).

-

-

N-H Protons (11.0-13.0 ppm): Two broad singlets are expected for the two N-H protons at positions 1 and 3. These signals would be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

C=S Carbon (~175-185 ppm): The most downfield signal is expected to be the thione carbon at C2.

-

C=O Carbon (~160-165 ppm): The carbonyl carbon at C4 will appear in this region.

-

Aromatic Carbons (115-150 ppm): Six signals are expected for the carbons of the benzene ring, including the carbon attached to the bromine atom (C6), which will be shifted relative to the others.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching (3100-3300 cm⁻¹): Broad absorption bands corresponding to the N-H groups of the amide and thioamide moieties.

-

C=O Stretching (~1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.

-

C=C Stretching (1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring.

-

C=S Stretching (~1200-1250 cm⁻¹): A medium intensity band for the thione group.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 256 and 258.

Potential Applications in Drug Discovery

The 6-bromo-2-mercaptoquinazolin-4-ol scaffold is a versatile starting point for the development of novel therapeutic agents. The bromine atom at C6 and the mercapto group at C2 serve as key points for diversification.

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mediresonline.org [mediresonline.org]

- 4. chemscene.com [chemscene.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

Synthesis of 6-bromo-2-thioxo-quinazolinones from 5-bromoanthranilic acid: A Mechanistic and Practical Approach

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatile heterocyclic system is the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The introduction of a bromine atom at the 6-position and a thioxo group at the 2-position of the quinazolinone ring creates a molecule of significant interest. The bromine atom can enhance lipophilicity and modulate electronic properties, potentially improving target binding, while the 2-thioxo moiety serves as a crucial pharmacophore and a versatile synthetic handle for further molecular elaboration.[1][5]

This guide provides a comprehensive overview of the synthesis of 6-bromo-2-thioxo-quinazolinones, starting from the readily available precursor, 5-bromoanthranilic acid. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, discuss methods for structural characterization, and offer insights into troubleshooting and optimization.

I. Synthetic Strategy and Mechanistic Rationale

The conversion of an anthranilic acid derivative to a 2-thioxo-quinazolinone is a classic cyclocondensation reaction. The strategy involves the reaction of 5-bromoanthranilic acid with a reagent that can provide the C2-thioxo carbon and the N3 nitrogen atom of the final heterocyclic ring. While various reagents can be employed, isothiocyanates are commonly used and offer a direct and efficient route.

The reaction proceeds through a well-established pathway involving three key stages:

-

Nucleophilic Addition: The primary amine of 5-bromoanthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This initial step forms a thiourea intermediate. The presence of a base, such as triethylamine, can facilitate this step by ensuring the amine is in its more nucleophilic free-base form.

-

Intramolecular Cyclization: This is the critical ring-forming step. The carboxylic acid group of the thiourea intermediate, often activated by the reaction conditions (heat) or deprotonated by the base, is attacked by a nitrogen atom of the thiourea linkage. This intramolecular nucleophilic acyl substitution leads to a cyclic intermediate.

-

Dehydration: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic 6-bromo-2-thioxo-quinazolinone ring system. Refluxing in a suitable solvent like ethanol provides the necessary thermal energy to drive this final condensation step to completion.

Caption: Key stages in the synthesis of 6-bromo-2-thioxo-quinazolinones.

II. Detailed Experimental Protocol

This protocol details the synthesis of a representative compound, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, adapted from established literature procedures.[2]

A. Materials and Reagents

| Reagent | M.W. | Quantity (mmol) | Mass/Volume | Purity |

| 5-Bromoanthranilic acid | 216.03 g/mol | 10 | 2.16 g | ≥98% |

| Phenyl isothiocyanate | 135.19 g/mol | 15 | 1.8 mL | ≥98% |

| Triethylamine | 101.19 g/mol | - | 2 mL | ≥99% |

| Absolute Ethanol | 46.07 g/mol | - | 30 mL | ≥99.5% |

B. Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filtration flask

-

TLC plates (Silica gel 60 F₂₅₄)

-

Melting point apparatus

C. Step-by-Step Procedure

Caption: General workflow for the synthesis and purification process.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromoanthranilic acid (2.16 g, 10 mmol) and absolute ethanol (30 mL). Stir the mixture to achieve a suspension.

-

Addition of Reagents: To the suspension, add phenyl isothiocyanate (1.8 mL, 15 mmol) followed by triethylamine (2 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 20 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The reaction is considered complete when the spot corresponding to 5-bromoanthranilic acid is no longer visible.[2][6]

-

Work-up and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid residue with a small amount of cold ethanol to remove soluble impurities. For further purification, recrystallize the crude product from hot ethanol. This will yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one as a solid.[2]

-

Drying and Yield Calculation: Dry the purified crystals in a vacuum oven. Once dry, weigh the final product and calculate the percentage yield. The reported yield for this specific procedure is 83.2%.[2]

III. Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are typical for 6-bromo-substituted 2-thioxo-quinazolinones.[2][7]

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp, defined melting point is indicative of high purity. |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone and phenyl rings. The characteristic splitting patterns will confirm the substitution pattern. |

| ¹³C NMR | A signal for the carbonyl carbon (C4) around δ 160 ppm and a signal for the thiocarbonyl carbon (C2) further downfield. Aromatic carbon signals will also be present. |

| Mass Spec. (MS) | A molecular ion peak [M⁺] corresponding to the calculated molecular weight. The presence of bromine will result in a characteristic [M⁺] and [M+2] isotopic pattern with nearly equal intensity. |

| IR (cm⁻¹) | Characteristic absorption bands: ~3200 (N-H stretch, if N3 is unsubstituted), ~1680 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C=S stretch). |

IV. Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Incomplete reaction- Impure starting materials- Insufficient heating | - Extend the reflux time and monitor with TLC.- Verify the purity of 5-bromoanthranilic acid and isothiocyanate.- Ensure the reaction temperature is maintained at a steady reflux. |

| Formation of Multiple Products | - Side reactions due to excessive heat- Reactivity of reagents | - Lower the reaction temperature slightly.- Consider a stepwise approach: first form the thiourea at a lower temperature, then add the base and heat for cyclization. |

| Difficulty in Purification | - Oily product instead of solid- Co-precipitation of impurities | - If an oil forms, try triturating with a non-polar solvent like hexane to induce solidification.- If recrystallization is ineffective, purify using column chromatography on silica gel. |

This guide provides a robust framework for the successful synthesis and characterization of 6-bromo-2-thioxo-quinazolinones. By understanding the underlying chemical principles and adhering to a carefully planned experimental protocol, researchers can confidently produce these valuable compounds for further investigation in drug discovery and development programs.

References

-

Zare, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available at: [Link]

-

Gou, S., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Available at: [Link]

-

Fassihi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Unknown. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]

-

Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Available at: [Link]

-

Mamedov, V. A. (2023). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

- Unknown. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Retrieved from a general search, specific source document not found.

-

Unknown. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h). Asian Journal of Pharmaceutical and Health Sciences. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available at: [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Pharmaceuticals. Available at: [Link]

-

Zhang, R.-L., et al. (2025). Iodine‐Catalyzed Tandem Cyclization for Efficient Synthesis of Quinazolinones from Indoles and Amines. European Journal of Organic Chemistry. Available at: [Link]

-

Peterson, K. (2019). Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction. CSB and SJU Digital Commons. Available at: [Link]

-

Tsou, H. R., et al. (2001). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

-

Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]

-

Browne, K. A., & Dumas, M. E. (2020). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Lakhan, R., & Srivastava, M. (1993). A convenient preparation of 2-thioxo-4(3H)-quinazolinones. Proceedings / Indian Academy of Sciences. Available at: [Link]

-

Unknown. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. Available at: [Link]

-

Singh, O., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics. Available at: [Link]

-

Unknown. (n.d.). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. International Journal of Advanced Engineering and Research Science. Available at: [Link]

-

Al-Jbouri, F. A. A. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. omicsonline.org [omicsonline.org]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Formula C₈H₅BrN₂OS: Characterization, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the molecular formula C₈H₅BrN₂OS, focusing on its elucidation through molecular weight determination and spectroscopic analysis. We delve into the synthetic pathways for accessing isomers of this formula, with a particular emphasis on the versatile benzothiazole scaffold, a privileged structure in medicinal chemistry. Furthermore, this guide explores the significant therapeutic potential of this class of compounds, supported by an extensive review of their diverse pharmacological activities. Detailed experimental protocols for synthesis and characterization are provided to enable researchers and drug development professionals to effectively work with and innovate upon this promising molecular framework.

Introduction: Unveiling the Significance of the C₈H₅BrN₂OS Molecular Framework

The molecular formula C₈H₅BrN₂OS represents a fascinating class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry and drug discovery. The constituent elements—a bromine atom, a sulfur atom, and two nitrogen atoms integrated into a carbon-hydrogen framework—confer a unique combination of steric and electronic properties. These attributes are instrumental in modulating the interaction of these molecules with biological targets, leading to a broad spectrum of pharmacological activities.

Substituted benzothiazoles, a prominent class of isomers corresponding to this molecular formula, are recognized as "privileged scaffolds" in drug development.[1] Their rigid, planar structure provides an excellent foundation for the design of potent and selective therapeutic agents.[2] This guide will primarily focus on a representative isomer, 2-amino-6-bromobenzothiazole-5-carboxylic acid , to illustrate the key principles of characterization, synthesis, and application. However, the methodologies and insights presented are broadly applicable to other isomers of C₈H₅BrN₂OS.

Fundamental Physicochemical Properties

A precise understanding of the fundamental physicochemical properties is the cornerstone of any chemical research and development program. For the molecular formula C₈H₅BrN₂OS, these properties dictate its behavior in both chemical reactions and biological systems.

Molecular Weight Determination

The molecular weight is a critical parameter for confirming the identity of a synthesized compound. It can be calculated based on the atomic masses of the constituent elements. High-resolution mass spectrometry (HRMS) provides an experimental value with high precision, which is invaluable for confirming the elemental composition.

| Element | Quantity | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 5 | 1.008 | 5.040 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Sulfur (S) | 1 | 32.06 | 32.06 |

| Total | 257.105 |

The calculated molecular weight of C₈H₅BrN₂OS is approximately 257.11 g/mol . This value serves as a primary reference point for mass spectrometric analysis.

Isomerism: The Structural Diversity of C₈H₅BrN₂OS

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[3] This structural diversity is a key consideration in drug development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. The molecular formula C₈H₅BrN₂OS can exist in numerous isomeric forms, including constitutional isomers and stereoisomers.

Constitutional Isomerism

Constitutional isomers differ in the connectivity of their atoms. For C₈H₅BrN₂OS, this can arise from:

-

Positional Isomerism: The relative positions of the substituents (bromo, amino, and carboxyl groups) on the benzothiazole ring.

-

Functional Group Isomerism: The atoms can be arranged to form different functional groups. For instance, the core structure could be a thiazole with different substituents, or a completely different heterocyclic system.

Below are a few examples of potential constitutional isomers of C₈H₅BrN₂OS:

-

2-Amino-5-bromobenzothiazole-6-carboxylic acid

-

2-Amino-7-bromobenzothiazole-4-carboxylic acid

-

5-Bromo-N-(1,3-thiazol-2-yl)benzamide

-

(4-Bromo-1H-imidazol-2-yl)(phenyl)methanethione

Synthetic Strategies for Benzothiazole-Based Isomers

The synthesis of substituted benzothiazoles is a well-established area of organic chemistry, with numerous methods available to access a wide array of derivatives.[4] A common and effective strategy involves the reaction of a substituted 2-aminothiophenol with a suitable electrophile.

General Synthetic Workflow

A representative synthetic route to a 2-amino-6-bromobenzothiazole derivative is outlined below. This multi-step process typically begins with a commercially available substituted aniline.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol describes the synthesis of a key intermediate, 2-amino-6-bromobenzothiazole, which can be further modified to obtain the target C₈H₅BrN₂OS isomer.

Materials:

-

4-Bromoaniline

-

Potassium thiocyanate

-

Glacial acetic acid

-

Bromine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-bromoaniline (0.025 mol) and potassium thiocyanate (0.05 mol) in glacial acetic acid.

-

Cool the mixture in an ice bath to 10°C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, attach a reflux condenser and heat the mixture under reflux for 12 hours.[5]

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitate formed is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 2-amino-6-bromobenzothiazole.

Spectroscopic Characterization

The unambiguous identification of the synthesized compound and the elucidation of its structure are achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.

-

Expected Molecular Ion Peak (M+): For C₈H₅BrN₂OS, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights calculated with each bromine isotope.

-

Fragmentation: The fragmentation pattern can provide clues about the connectivity of the atoms. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring and loss of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.

-

¹H NMR: The ¹H NMR spectrum of a 2-amino-6-bromobenzothiazole-carboxylic acid isomer would be expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns of these protons would be indicative of their positions relative to the substituents. The amino group protons may appear as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzothiazole ring are influenced by the substituents. Carbonyl carbons of the carboxylic acid group typically appear far downfield (160-185 ppm).[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Characteristic Absorptions: For a 2-amino-6-bromobenzothiazole-carboxylic acid isomer, the IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the amino group (around 3300-3500 cm⁻¹)

-

O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)

-

C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)

-

C=N stretching of the thiazole ring (around 1615-1650 cm⁻¹)

-

Aromatic C-H stretching (above 3000 cm⁻¹)

-

C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹)

-

Therapeutic Potential and Applications in Drug Development

Derivatives of benzothiazole are known to possess a wide range of pharmacological activities, making them highly attractive scaffolds for drug discovery.[3][8][9] The introduction of a bromine atom can often enhance the potency and modulate the pharmacokinetic properties of a drug candidate.

Spectrum of Pharmacological Activities

-

Antimicrobial Activity: Substituted benzothiazoles have demonstrated significant efficacy against a broad spectrum of bacteria and fungi.[1]

-

Anticancer Activity: Many benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1]

-

Anti-inflammatory and Antioxidant Properties: The benzothiazole nucleus is associated with potent anti-inflammatory and antioxidant effects, making these compounds promising for the treatment of diseases related to oxidative stress.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for every isomer of C₈H₅BrN₂OS is not available, general precautions for handling halogenated aromatic compounds should be followed. Based on similar structures, these compounds may cause skin, eye, and respiratory irritation.[10]

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Consult the relevant safety data sheets for all reagents used in the synthesis.

Conclusion and Future Directions

The molecular formula C₈H₅BrN₂OS represents a class of compounds with significant potential in drug discovery and development, largely centered around the versatile benzothiazole scaffold. This guide has provided a comprehensive framework for understanding the fundamental properties, synthetic accessibility, and therapeutic promise of these molecules. The detailed protocols for synthesis and characterization are intended to empower researchers to explore the vast chemical space of C₈H₅BrN₂OS isomers and to design novel therapeutic agents with improved efficacy and safety profiles. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical applications.

References

-

Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. (URL: [Link])

-

Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships - Ignited Minds Journals. (URL: [Link])

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF. (URL: [Link])

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

-

Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review | Request PDF. (URL: [Link])

-

Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Request PDF. (URL: [Link])

-

Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (URL: [Link])

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: [Link])

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

-

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics. (URL: [Link])

-

13C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. (URL: [Link])

Sources

- 1. ignited.in [ignited.in]

- 2. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. benthamscience.com [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

The Ascendant Pharmacological Profile of Substituted 6-Bromoquinazolinones: A Technical Guide for Drug Discovery

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. The strategic introduction of a bromine atom at the 6-position of this heterocyclic system has emerged as a pivotal modification, significantly enhancing the pharmacological potency and selectivity of its derivatives. This in-depth technical guide provides a comprehensive exploration of the pharmacological importance of substituted 6-bromoquinazolinones, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the nuanced mechanisms of action, present detailed experimental protocols for synthesis and biological evaluation, and offer insights into the critical structure-activity relationships that govern the therapeutic potential of this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolinone nucleus, a bicyclic heteroaromatic compound, is a recurring motif in a multitude of biologically active molecules, both of natural and synthetic origin. Its rigid, planar structure provides an ideal framework for the spatial orientation of various pharmacophoric groups, enabling precise interactions with a diverse array of biological targets. The inherent versatility of the quinazolinone ring system allows for substitutions at multiple positions, offering a rich landscape for chemical modification and the fine-tuning of pharmacological properties.

Strategic Significance of the 6-Bromo Substitution

The introduction of a halogen, specifically a bromine atom, at the 6-position of the quinazolinone ring is a well-established strategy for augmenting therapeutic efficacy. This modification exerts its influence through several key mechanisms:

-

Enhanced Binding Affinity: The electron-withdrawing nature and lipophilicity of the bromine atom can significantly enhance the binding affinity of the molecule to its target protein. This is often attributed to favorable hydrophobic interactions and the formation of halogen bonds within the active site.

-

Modulation of Metabolic Stability: The presence of the bromo substituent can influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism and thereby increasing its in vivo half-life.

-

Increased Potency: Numerous studies have demonstrated that 6-bromo substitution often leads to a marked increase in the potency of quinazolinone derivatives across various therapeutic areas.[1]

Anticancer Activity: Targeting Aberrant Signaling Pathways

Substituted 6-bromoquinazolinones have garnered significant attention as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxic activity against a range of human cancer cell lines.[1]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A primary mechanism underlying the anticancer effects of many 6-bromoquinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key regulator of cellular processes such as proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.[3]

These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.[4] The 6-bromo substituent often plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the EGFR kinase domain.[2]

Signaling Pathway Diagram: EGFR Inhibition by 6-Bromoquinazolinones

Caption: EGFR signaling cascade and its inhibition by 6-bromoquinazolinones.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative substituted 6-bromoquinazolinone derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | 2-(m-fluorophenyl) | MCF-7 (Breast) | 0.53 | [1][2] |

| 5b | 2-(m-fluorophenyl) | SW480 (Colon) | 1.95 | [1][2] |

| 8a | 2-thioaliphatic linker | MCF-7 (Breast) | 15.85 | [1] |

| 8a | 2-thioaliphatic linker | SW480 (Colon) | 17.85 | [1] |

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Substituted 6-bromoquinazolinones have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[2][5]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial action of quinazolinone derivatives is often multifactorial. One of the key mechanisms involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death. The quinazolinone scaffold is thought to mimic the binding of ATP to these enzymes, thereby blocking their catalytic activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the minimum inhibitory concentration (MIC) values of selected 6,8-dibromo-quinazolinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| VIIa | E. coli | 1.56 | [7] |

| VIIa | S. typhimurium | 3.125 | [7] |

| VIIa | L. monocytogenes | 1.56 | [7] |

| VIIc | C. albicans | 0.78 | [7] |

| VIIc | A. flavus | 0.097 | [7] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Certain substituted 6-bromoquinazolinones have been shown to possess significant anti-inflammatory properties.[8]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

While the precise anti-inflammatory mechanisms of all 6-bromoquinazolinones are not fully elucidated, a prominent mode of action for some derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of representative quinazolinone derivatives, expressed as the median effective dose (ED50) in the carrageenan-induced rat paw edema model.

| Compound ID | Anti-inflammatory ED50 (mg/kg) | Analgesic ED50 (mg/kg) | Reference |

| 4 | 50.3 | 12.3 | [9][10] |

| 6 | 58.6 | 18.7 | [9][10] |

| Diclofenac Sodium | 112.2 | 100.4 | [9] |

| Celecoxib | 84.3 | 71.6 | [9] |

Anticonvulsant Activity: Targeting Neuronal Excitability

Epilepsy and other seizure disorders affect a significant portion of the population. Several substituted quinazolinone derivatives have demonstrated potent anticonvulsant activity in preclinical models.[11]

Mechanism of Action: Modulation of GABA-A Receptors

A plausible mechanism for the anticonvulsant effects of these compounds is their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13] It is hypothesized that these molecules act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal hyperexcitability. Molecular docking studies have suggested potential binding sites for quinazolinone derivatives within the GABA-A receptor complex.[14]

Quantitative Data: In Vivo Anticonvulsant Activity

The following table presents the in vivo anticonvulsant activity of selected quinazolinone derivatives, expressed as the median effective dose (ED50) in the maximal electroshock (MES) seizure model in mice.

| Compound ID | Anticonvulsant ED50 (mg/kg) | Reference |

| 5b | 152 | [11] |

| 5c | 165 | [11] |

| 5d | 140 | [11] |

| Methaqualone | 200 | [11] |

| Valproate | 300 | [11] |

Experimental Protocols

Synthesis of a Representative Substituted 6-Bromoquinazolinone

This protocol describes the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[2]

Step 1: Synthesis of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1)

-

Dissolve 5-bromoanthranilic acid in 100 mL of pyridine in a round-bottom flask.

-

To this solution, add o-aminobenzoyl chloride and stir the reaction mixture at room temperature for 30 minutes.

-

The formation of the benzoxazinone intermediate (1) can be monitored by thin-layer chromatography (TLC).

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2)

-

To the reaction mixture containing compound (1), add 75 mL of hydrazine hydrate.

-

Reflux the mixture for 3 hours at 120-130°C.

-

Allow the reaction mixture to cool to room temperature.

-

The resulting precipitate of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2) is collected by filtration, washed with cold ethanol, and dried.

Experimental Workflow: Synthesis and Evaluation of 6-Bromoquinazolinones

Sources

- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mediresonline.org [mediresonline.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]

- 12. Demystifying the Molecular Basis of Pyrazoloquinolinones Recognition at the Extracellular α1+/β3- Interface of the GABAA Receptor by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Preliminary In Vitro Evaluation of 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific, promising derivative: 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . The strategic incorporation of a bromine atom at the 6-position and a thioxo group at the 2-position is hypothesized to enhance its biological profile, particularly its anticancer and antimicrobial properties. This document provides a comprehensive overview of the preliminary in vitro evaluation of this compound, detailing its synthesis, characterization, and assessment of its cytotoxic and antimicrobial efficacy. We will delve into the causality behind the experimental design, present detailed protocols for reproducibility, and support mechanistic claims with in silico molecular modeling data, providing a robust framework for further investigation and development.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolinone nucleus is a bicyclic heterocyclic system that has garnered immense interest from researchers due to its diverse pharmacological applications. Its structural versatility allows for modifications at various positions, leading to compounds with activities ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant. The clinical success of quinazoline-based drugs, such as the FDA-approved epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib for cancer therapy, underscores the therapeutic potential of this scaffold.

The subject of this guide, this compound, is of particular interest. The presence of a halogen, specifically bromine, on the quinazolinone ring has been shown in many studies to contribute significantly to cytotoxic activity. Furthermore, the 2-thioxo moiety provides an additional site for interaction and potential derivatization, influencing the compound's overall biological profile.

Synthesis and Characterization

A reliable and efficient synthetic pathway is paramount for producing the target compound with high purity for biological evaluation. The synthesis of this compound derivatives typically begins with a substituted anthranilic acid precursor.

Synthetic Workflow

The proposed synthesis is a two-step process starting from 5-bromoanthranilic acid. This approach is adapted from established methodologies for similar quinazolinone derivatives.

-

Step 1: Formation of Thiourea Intermediate. 5-bromoanthranilic acid is reacted with a source of thiocyanate, such as ammonium thiocyanate, under acidic conditions. This reaction forms an intermediate acyl isothiocyanate which is then attacked by an amine to form a substituted thiourea derivative.

-

Step 2: Cyclization. The thiourea intermediate undergoes intramolecular cyclization upon heating, often in an appropriate solvent like ethanol, to yield the final this compound.

Unlocking the Therapeutic Promise of Quinazolinone Scaffolds: A Technical Guide for Drug Discovery

Foreword: The Enduring Relevance of the Quinazolinone Nucleus

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of navigating complex biological landscapes with the tools of chemistry. Within the vast atlas of heterocyclic compounds, the quinazolinone scaffold stands out as a "privileged structure." This designation is not arbitrary; it is earned through a remarkable track record of diverse and potent biological activities. From the clinic to the laboratory, quinazolinone derivatives have demonstrated their mettle as anticancer, antimicrobial, and anti-inflammatory agents, underscoring their significance as a foundational element in medicinal chemistry.[1][2][3]

This guide is designed not as a rigid set of instructions, but as a technical companion for your research endeavors. It is born from field-proven insights and a deep dive into the literature, aiming to elucidate not just the "what" but the "why" behind the experimental choices that drive the discovery of novel quinazolinone-based therapeutics. We will explore the causality of synthetic strategies, the importance of robust and self-validating biological assays, and the power of a multi-faceted approach to understanding the mechanism of action. Our goal is to empower you to confidently and effectively harness the therapeutic potential of this remarkable scaffold.

I. The Quinazolinone Core: A Privileged Scaffold for Therapeutic Design

The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, offers a unique combination of structural rigidity and synthetic tractability.[4] This bicyclic aromatic system provides a stable framework that can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[5] Structure-activity relationship (SAR) studies have consistently shown that modifications at the 2, 3, 6, and 7-positions can dramatically influence the therapeutic profile of quinazolinone derivatives.[6]

The choice of synthetic route is a critical first step in any drug discovery campaign. The selection is often guided by principles of efficiency, cost-effectiveness, and increasingly, green chemistry.[4][7] For instance, copper-catalyzed reactions have gained prominence due to the metal's abundance and lower toxicity compared to other transition metals.[7] Similarly, microwave-assisted and visible-light-driven syntheses offer advantages in terms of reduced reaction times and milder conditions.[7] The rationale behind selecting a particular synthetic strategy often involves a trade-off between the desired structural complexity of the final compounds and the practicality of the synthetic scheme for library generation.[4]

II. Anticancer Applications: A Dominant Therapeutic Arena

The anticancer potential of quinazolinone scaffolds is arguably their most extensively studied and clinically relevant attribute.[8] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as tyrosine kinase inhibitors.[9] The versatility of the quinazolinone scaffold allows it to target a wide array of mechanisms crucial for cancer cell survival and proliferation.[3]

A. Targeting Key Signaling Pathways: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Quinazolinone derivatives have emerged as potent inhibitors of this pathway, often exhibiting activity at nanomolar concentrations.[7]

B. Experimental Workflow for Anticancer Evaluation

A robust and multi-pronged approach is essential to validate the anticancer activity of novel quinazolinone derivatives. This workflow ensures the trustworthiness of the data by employing orthogonal assays that probe different aspects of cellular response.

C. Detailed Experimental Protocols

-

Rationale: This protocol describes a common and versatile method for generating a library of quinazolinone derivatives for initial screening. The choice of starting materials (anthranilic acid derivatives and various amines) allows for facile diversification.[11]

-

Step 1: Synthesis of 2-Thioquinazoline Intermediate: A mixture of anthranilic acid (or a substituted derivative) and an appropriate isothiocyanate is refluxed to yield the corresponding quinazoline-2-thiol intermediate.[11]

-

Step 2: Synthesis of Chloroethyl Urea Analogs: A primary or secondary amine is reacted with 2-chloroethyl isocyanate to produce the corresponding chloroethyl urea derivative.[11]

-

Step 3: Final Condensation: The quinazoline-2-thiol intermediate is reacted with the chloroethyl urea derivative in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) under reflux to yield the final 2,3-disubstituted quinazolin-4(3H)-one.[11] The product is then purified by recrystallization or column chromatography.

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a rapid and cost-effective method for high-throughput screening of a large number of compounds to identify initial "hits" with cytotoxic activity.[12][13]

-

Step 1: Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Step 2: Compound Treatment: The synthesized quinazolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells with vehicle only are included.

-

Step 3: Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Step 4: MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Step 5: Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Step 6: Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.[14]

-

Rationale: This assay is employed to determine if a "hit" compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism of action for anticancer drugs.[15]

-

Step 1: Cell Treatment: Cancer cells are treated with the quinazolinone derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

Step 2: Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

-

Step 3: Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

-